

4-(2-Methoxyphenoxy)aniline: A Versatile Building Block in Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)aniline

Cat. No.: B185882

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)aniline is a key organic intermediate characterized by a diaryl ether linkage, positioning it as a valuable scaffold in the synthesis of complex molecules. Its unique structural features, combining an aniline moiety with a methoxy-substituted phenoxy group, make it a versatile building block, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive amine group allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of **4-(2-methoxyphenoxy)aniline**, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of **4-(2-methoxyphenoxy)aniline** is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 4-(2-Methoxyphenoxy)aniline

Property	Value	Reference
IUPAC Name	4-(2-methoxyphenoxy)aniline	[1]
CAS Number	13066-01-8	[1]
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[1]
Molecular Weight	215.25 g/mol	[1]
SMILES	<chem>COC1=CC=CC=C1OC2=CC=C(C=C2)N</chem>	[1]
InChIKey	XFOFRBMGVDBINH-UHFFFAOYSA-N	[1]
XLogP3-AA	2.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]

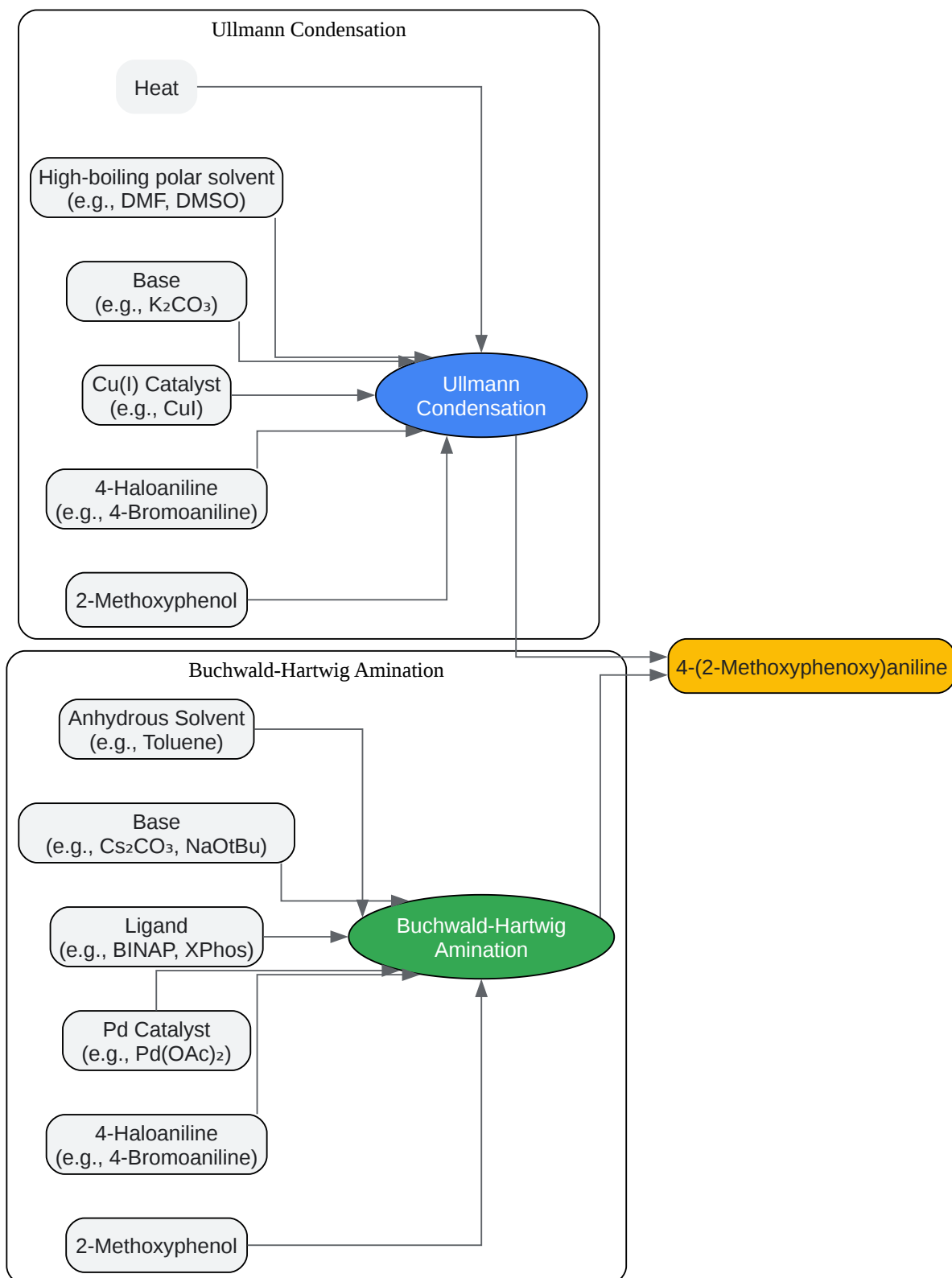
Table 2: Spectral Data of 4-(2-Methoxyphenoxy)aniline

Spectrum Type	Key Peaks/Signals	Reference
¹³ C NMR	Spectral data available on PubChem.	[1]
Mass Spectrometry	Major peaks at m/z 215, 120, 108.	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available on PubChem.	[1]

Synthesis of 4-(2-Methoxyphenoxy)aniline

The synthesis of **4-(2-methoxyphenoxy)aniline** is typically achieved through cross-coupling reactions that form the diaryl ether bond. The most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Workflow



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Synthetic routes to **4-(2-methoxyphenoxy)aniline**.

Experimental Protocols

While a specific protocol for **4-(2-methoxyphenoxy)aniline** is not readily available, the following are representative procedures for the Ullmann condensation and Buchwald-Hartwig amination, which can be adapted for its synthesis.

1. Ullmann Condensation (Adapted from a similar synthesis)

This protocol is based on the copper-catalyzed coupling of a phenol with an aryl halide.^{[2][3]}

- Reagents and Materials:
 - 2-Methoxyphenol
 - 4-Bromoaniline
 - Copper(I) iodide (CuI)
 - Potassium carbonate (K₂CO₃)
 - N,N-Dimethylformamide (DMF)
 - Ethyl acetate
 - Brine
 - Anhydrous sodium sulfate
 - Silica gel for column chromatography
- Procedure:
 - To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (1.1 equivalents), 4-bromoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
 - Add anhydrous N,N-dimethylformamide (DMF) to the flask.

- Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **4-(2-methoxyphenoxy)aniline**.

2. Buchwald-Hartwig Amination (General Protocol)

This palladium-catalyzed reaction is another powerful method for forming C-N bonds.^{[4][5]}

- Reagents and Materials:
 - 2-Methoxyphenol
 - 4-Bromoaniline
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
 - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar phosphine ligand
 - Cesium carbonate (Cs_2CO_3) or sodium tert-butoxide (NaOtBu)
 - Anhydrous toluene
 - Ethyl acetate
 - Saturated aqueous ammonium chloride

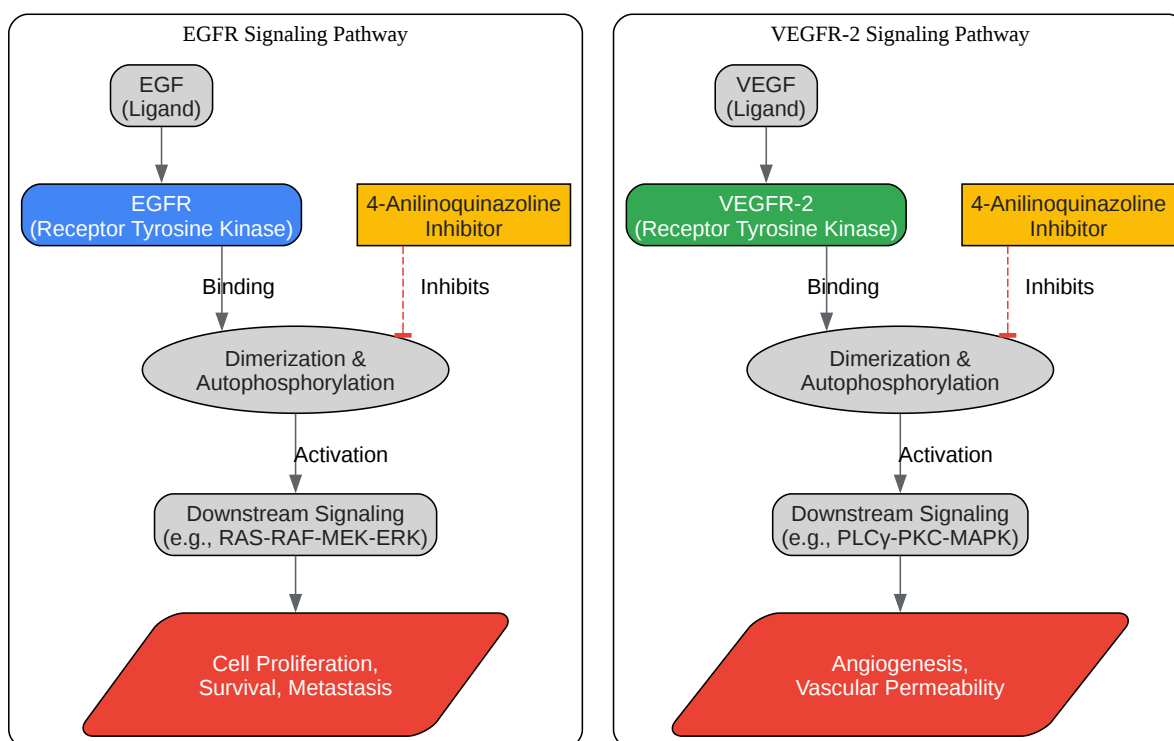
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Procedure:
 - In a flame-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 equivalents) and BINAP (0.03 equivalents) in anhydrous toluene. Stir the mixture at room temperature for 15 minutes.
 - To this catalyst mixture, add 2-methoxyphenol (1.2 equivalents), 4-bromoaniline (1.0 equivalent), and cesium carbonate (1.5 equivalents).
 - Heat the reaction mixture to reflux (approximately 110 °C) and stir for 8-16 hours, monitoring the reaction by TLC.
 - Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
 - Purify the crude product by silica gel column chromatography to yield **4-(2-methoxyphenoxy)aniline**.

Applications in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The 4-anilino-quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).^{[6][7]} These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis,

and their dysregulation is a hallmark of many cancers. **4-(2-Methoxyphenoxy)aniline** serves as a key building block for the synthesis of these potent and selective inhibitors.

Targeted Signaling Pathways

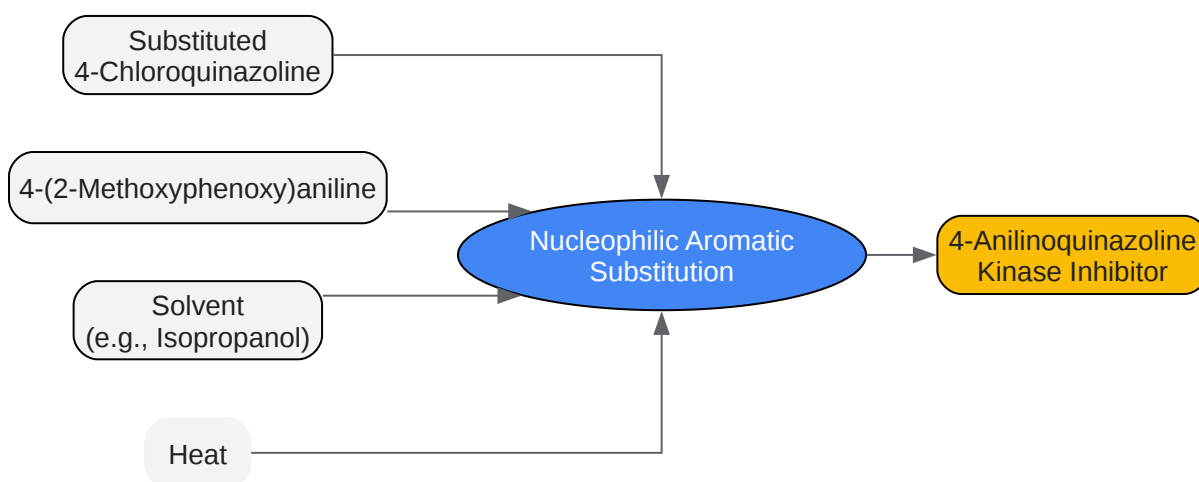


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Targeted signaling pathways for inhibitors derived from **4-(2-methoxyphenoxy)aniline**.

General Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

The synthesis of 4-anilinoquinazoline derivatives typically involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the corresponding aniline.



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General synthesis of 4-anilinoquinazoline inhibitors.

Biological Evaluation of Derivatives

Derivatives of **4-(2-methoxyphenoxy)aniline** incorporated into a 4-anilinoquinazoline scaffold have been evaluated for their inhibitory activity against EGFR and VEGFR-2, as well as their anti-proliferative effects on cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against EGFR and VEGFR-2 kinases.

- Materials:

- Recombinant human EGFR and VEGFR-2 kinase domains
- ATP
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Synthesized inhibitor compounds
- Kinase buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 96-well plates
- Plate reader
- Procedure:
 - Prepare a series of dilutions of the inhibitor compounds in DMSO.
 - In a 96-well plate, add the kinase, substrate, and inhibitor solution in kinase buffer.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at 30 °C for 1 hour.
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
 - The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
 - Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

- Materials:
 - Human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer)[8]
 - Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
 - Synthesized inhibitor compounds
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - DMSO
 - 96-well cell culture plates
 - Microplate reader
- Procedure:
 - Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Treat the cells with various concentrations of the inhibitor compounds and incubate for 72 hours.
 - Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
 - Remove the medium and dissolve the formazan crystals in DMSO.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Table 3: Biological Activity of Representative 4-Anilinoquinazoline Derivatives

While specific data for derivatives of **4-(2-methoxyphenoxy)aniline** are not extensively published, the following table illustrates the typical potency of related 4-anilinoquinazoline inhibitors against EGFR and VEGFR-2, and their anti-proliferative activity against cancer cell lines.

Compound Type	Target Kinase	IC ₅₀ (nM)	Cell Line	Anti-proliferative IC ₅₀ (μM)	Reference
4-Anilinoquinazoline	EGFR	10 - 100	A549 (Lung)	1 - 10	[9]
4-Anilinoquinazoline	VEGFR-2	50 - 500	HT-29 (Colon)	2 - 15	[9]
Vandetanib (dual inhibitor)	EGFR	500	A549	4.8	[10]
Vandetanib (dual inhibitor)	VEGFR-2	40	HUVEC	-	[10]

Conclusion

4-(2-Methoxyphenoxy)aniline is a highly valuable and versatile synthetic building block. Its straightforward synthesis via established cross-coupling methodologies and its utility in constructing the pharmacologically significant 4-anilinoquinazoline scaffold underscore its importance in modern drug discovery. The ability of its derivatives to potently and selectively inhibit key signaling pathways, such as those mediated by EGFR and VEGFR-2, highlights its potential for the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the synthetic potential of **4-(2-methoxyphenoxy)aniline** in their research endeavors.

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